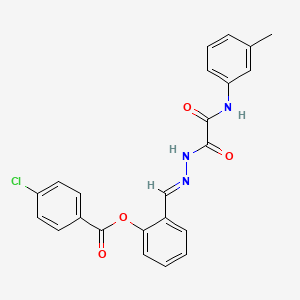

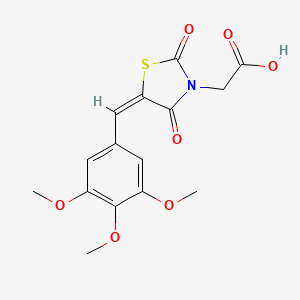

![molecular formula C25H23N5OS B12015046 N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)

N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-[(E)-(2-Methylphenyl)methyliden]-2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung gehört zur Klasse der Hydrazide und weist einen Triazolring auf, der für seine biologische Aktivität und Vielseitigkeit in der chemischen Synthese bekannt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-[(E)-(2-Methylphenyl)methyliden]-2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid erfolgt typischerweise in einem mehrstufigen Verfahren:

Bildung des Triazolrings: Der Triazolring wird durch eine Cyclisierungsreaktion unter Einbeziehung von Hydrazin und einer geeigneten Dicarbonylverbindung unter sauren oder basischen Bedingungen synthetisiert.

Einführung der Sulfanylgruppe: Die Sulfanylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Thiol mit einem halogenierten Vorläufer reagiert.

Kondensationsreaktion: Der letzte Schritt beinhaltet die Kondensation des Triazolderivats mit einem Aldehyd (2-Methylbenzaldehyd) in Gegenwart eines Katalysators, um die Hydrazone-Bindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege befolgen, jedoch in größerem Maßstab und unter Verwendung von kontinuierlichen Strömungsreaktoren, um die Effizienz und Ausbeute zu verbessern. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist entscheidend, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Sulfanylgruppe, wobei Sulfoxide oder Sulfone gebildet werden.

Reduktion: Reduktionsreaktionen können auf die Hydrazone-Bindung abzielen und diese möglicherweise in ein Hydrazinderivat umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wobei verschiedene Substituenten eingeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Die elektrophile aromatische Substitution kann durch Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen erleichtert werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Hydrazinderivate.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihr Triazolring ist besonders wertvoll in der Click-Chemie, einem modularen Ansatz für die chemische Synthese.

Biologie

Biologisch verleiht der Triazolring der Verbindung eine erhebliche Bioaktivität, wodurch sie zu einem Kandidaten für antimikrobielle und antifungale Studien wird. Ihre Fähigkeit, mit biologischen Makromolekülen zu interagieren, ist von besonderem Interesse.

Medizin

In der Medizin werden Derivate dieser Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen. Der Triazolring ist dafür bekannt, die pharmakokinetischen Eigenschaften von Medikamenten zu verbessern.

Industrie

Industriell kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere mit verbesserter thermischer Stabilität oder einzigartigen elektronischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von N'-[(E)-(2-Methylphenyl)methyliden]-2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Der Triazolring kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die Sulfanylgruppe kann an Redoxreaktionen teilnehmen und die zellulären oxidativen Stresswege beeinflussen.

Wirkmechanismus

The mechanism of action of N’-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N'-[(E)-(2-Bromphenyl)methyliden]-2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid

- N'-[(E)-(3-Bromphenyl)methyliden]-2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid

Einzigartigkeit

Im Vergleich zu seinen Analoga ist N'-[(E)-(2-Methylphenyl)methyliden]-2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid aufgrund des Vorhandenseins der 2-Methylphenylgruppe einzigartig, die ihre sterischen und elektronischen Eigenschaften beeinflussen kann und möglicherweise ihre biologische Aktivität und Spezifität verstärkt.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N'-[(E)-(2-Methylphenyl)methyliden]-2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid und beleuchtet seine Synthese, Reaktionen, Anwendungen und einzigartigen Merkmale.

Eigenschaften

Molekularformel |

C25H23N5OS |

|---|---|

Molekulargewicht |

441.5 g/mol |

IUPAC-Name |

N-[(E)-(2-methylphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C25H23N5OS/c1-18-12-14-20(15-13-18)24-28-29-25(30(24)22-10-4-3-5-11-22)32-17-23(31)27-26-16-21-9-7-6-8-19(21)2/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+ |

InChI-Schlüssel |

LXCOLPXAOAJGDP-WGOQTCKBSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4C |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12014969.png)

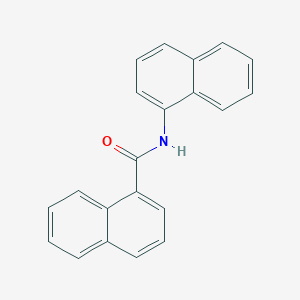

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12014974.png)

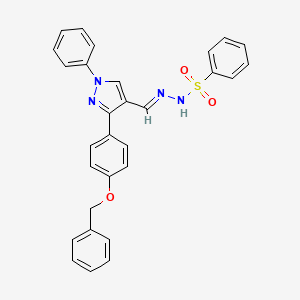

![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12014980.png)

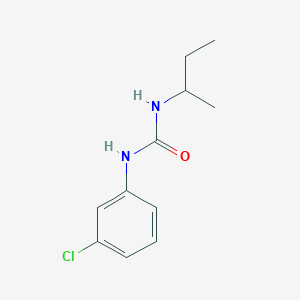

![N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015005.png)

![allyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015022.png)

![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)